3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Description
3-[3-(1H-Imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a structurally complex molecule featuring a tricyclic core fused with a dione moiety and a propyl-linked imidazole substituent.
Properties
IUPAC Name |
2-(3-imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17-14-6-1-4-13-5-2-7-15(16(13)14)18(23)21(17)10-3-9-20-11-8-19-12-20/h1-2,4-8,11-12H,3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMQXUZTHKDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Approach
The tricyclic core is synthesized via a tandem condensation-cyclization reaction between a diketone precursor and ammonium acetate. For example, heating 1,3-diketones (e.g., 1,3-diketobicyclo[7.3.1]trideca-1,5,7,9,11-pentaene) with ammonium acetate in acetic acid generates the azatricyclic system through intramolecular cyclodehydration. Key parameters include:
Diels-Alder Pathway
An alternative route involves a Diels-Alder reaction between a furan-derived diene and a maleimide dienophile, followed by oxidative aromatization. This method is less common but offers superior stereochemical control for the tricyclic system.
Functionalization with the Imidazolpropyl Side Chain
Alkylation of the Azatricyclic Nitrogen
The tricyclic core’s nitrogen is alkylated using 3-chloropropylimidazole under basic conditions. In a representative procedure:
Mannich Reaction for Side Chain Installation
A one-pot Mannich reaction introduces the imidazolpropyl group during tricyclic core formation:
- Components : Acetophenone derivative, paraformaldehyde, imidazole.
- Mechanism : Formation of a Mannich base intermediate, followed by cyclization and elimination.
- Advantage : Avoids separate alkylation steps, improving atom economy.
Optimization and Scalability
Solvent-Free Alkylation
Recent advancements in solvent-free N-alkylation (e.g., using tert-butyl chloroacetate and K₂CO₃) reduce environmental impact and improve yields (70–75%). This approach eliminates solvent recovery steps and enhances reaction efficiency.
Catalytic Hydrogenation
For intermediates requiring reduction (e.g., cyanoethylated precursors), Raney nickel-catalyzed hydrogenation at 50–60 psi H₂ achieves quantitative conversion to aminopropyl derivatives.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeOH gradient) reveals ≥98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation (DMF) | 55–65 | 95 | Moderate |
| Mannich Reaction | 60–70 | 97 | High |
| Solvent-Free Alkylation | 70–75 | 98 | High |
Industrial Considerations
Large-scale production favors solvent-free alkylation due to reduced waste and lower operational costs. However, the Mannich reaction’s one-pot efficiency makes it preferable for pilot-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound involves several steps of organic reactions that incorporate imidazole and azatricyclo frameworks. Techniques such as NMR spectroscopy and mass spectrometry are typically employed for structural elucidation and confirmation of the compound's identity.
Research indicates that compounds similar to 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that derivatives of imidazole-containing compounds can inhibit cancer cell proliferation. For instance:
- Mechanism of Action: Many imidazole derivatives target specific enzymes involved in cancer cell metabolism or proliferation pathways.
- Case Study: A compound with a similar structure demonstrated IC50 values lower than traditional chemotherapeutics against liver cancer cell lines (HUH7) .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial properties:
- Research Findings: Compounds featuring imidazole moieties have been evaluated for their ability to inhibit bacterial growth.
- Example: A study reported that certain derivatives exhibited effective antibacterial activity against various strains of bacteria .
Material Science Applications
The unique structural features of this compound lend themselves to applications in material sciences:
Photonic Materials
The compound's conjugated system may be utilized in the development of organic photonic devices:
- Potential Uses: Organic light-emitting diodes (OLEDs) and solar cells where efficient light absorption and emission are crucial.
Drug Delivery Systems
Due to its complex structure, it can be engineered into nanoparticles for targeted drug delivery:
- Mechanism: The azatricyclo framework can facilitate the encapsulation of therapeutic agents while providing controlled release profiles.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with molecular targets such as DNA and enzymes. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to DNA. This interaction can lead to the inhibition of DNA replication and transcription, resulting in anticancer effects. Additionally, the compound can interact with enzymes involved in metabolic pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Naphmethonium (16)
- Structure: Contains two azatricyclo[7.3.1.0^{5,13}]trideca-pentaene-dione units connected via dimethylamino-substituted propyl chains.
- Key Differences: Substitution pattern: Naphmethonium has dimethylamino groups instead of imidazole, altering electronic properties and solubility. Molecular weight: Larger (~800 g/mol) due to dual tricyclic systems, compared to the single-core target compound (~450 g/mol estimated).
3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl) Analog
- Structure : Shares the azatricyclo-dione core but substitutes imidazole with a benzodioxolylmethylpiperazinyl group via a ketone-containing propyl chain.
- Key Differences :
- Substituent bulk: The piperazine-benzodioxole group increases steric hindrance and lipophilicity compared to imidazole.
- Pharmacokinetics: The ketone (3-oxopropyl) may enhance metabolic stability but reduce aqueous solubility.
Dione-Containing Heterocycles in Agrochemicals
Procymidone and Vinclozolin
- Structures : Dichlorophenyl-substituted oxazolidinediones (procymidone) or imidazolidinediones (vinclozolin).
- Key Differences :
- Core structure: Lack the azatricyclo system, reducing conformational rigidity.
- Functional groups: Chlorinated aryl groups dominate, enhancing pesticidal activity via oxidative stress induction.
- Functional Implications : The target compound’s dione may serve as a Michael acceptor (similar to procymidone), but its tricyclic core likely limits reactivity compared to agrochemicals’ flexible scaffolds .
Imidazole Derivatives with Protective Groups
Trityl-Protected Imidazolyl Alcohols (11a–c)
- Structures : Imidazole linked to alcohols via alkyl chains, protected by trityl groups.
- Key Differences :
- Trityl groups improve solubility and stability but mask the imidazole’s nucleophilic nitrogen.
- Lack of dione or tricyclic systems reduces structural complexity.
- Functional Implications : The target compound’s unprotected imidazole may enhance catalytic or binding roles, whereas trityl protection in 11a–c prioritizes synthetic handling .
Comparative Data Table
Research Implications and Gaps
- Structural-Activity Relationships: The imidazole-propyl group’s role in target binding vs. the dimethylamino or piperazine groups in analogs warrants further study.
- Synthetic Challenges : Rigid tricyclic cores (as in the target compound and Naphmethonium) complicate derivatization compared to flexible agrochemical diones.
- Pharmacological Data Needed : Evidence lacks direct bioactivity data for the target compound; comparative assays with analogs are critical for validating hypothesized applications.
Biological Activity
The compound 3-[3-(1H-imidazol-1-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including an azatricyclo framework and an imidazole moiety, suggest a range of pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.34 g/mol. The presence of nitrogen in the azatricyclo structure contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess anti-fungal and anti-bacterial activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus .
| Compound | MIC (µmol/mL) | Activity |
|---|---|---|
| 5a | 0.0112 | Anti-Candida albicans |
| 5f | 0.1876 | Anti-Candida tropicalis |
| Fluconazole | >1.6325 | Resistance observed |
The table above summarizes the minimum inhibitory concentrations (MIC) for selected compounds against Candida species, highlighting the promising activity of imidazole derivatives.
Anti-inflammatory Properties
Imidazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating conditions characterized by inflammation.
Analgesic Effects
Some research suggests that imidazole-containing compounds may exhibit analgesic properties, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). This effect is likely mediated through the modulation of pain receptors and pathways .
Study on Anti-Candida Activity
A notable study evaluated the anti-Candida activity of various imidazole derivatives, including those similar to our compound of interest. The results indicated that modifications to the imidazole ring significantly influenced potency against resistant strains . The most active compound demonstrated an MIC comparable to established antifungals like miconazole.
Synthesis and Characterization
Recent syntheses of novel complexes containing the imidazolyl propyl group have been documented, showcasing their structural characterization through techniques such as NMR spectroscopy. These studies provide insight into how structural variations affect biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
